trans-2-(Difluoromethyl)cyclobutanamine;hydrochloride
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Overview
Description
trans-2-(Difluoromethyl)cyclobutanamine;hydrochloride: is a chemical compound with the molecular formula C5H10ClF2N and a molecular weight of 157.59 g/mol . This compound is characterized by the presence of a difluoromethyl group attached to a cyclobutanamine ring, and it is commonly used in various scientific research applications.
Preparation Methods
The synthesis of trans-2-(Difluoromethyl)cyclobutanamine;hydrochloride involves several steps. One common method includes the reaction of cyclobutanone with difluoromethylamine under specific conditions to form the desired product. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Chemical Reactions Analysis
trans-2-(Difluoromethyl)cyclobutanamine;hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
trans-2-(Difluoromethyl)cyclobutanamine;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of trans-2-(Difluoromethyl)cyclobutanamine;hydrochloride involves its interaction with specific molecular targets. The difluoromethyl group can participate in hydrogen bonding and other interactions with target molecules, influencing their activity and function. The exact pathways and molecular targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
trans-2-(Difluoromethyl)cyclobutanamine;hydrochloride can be compared with other similar compounds such as:
trans-2-(Trifluoromethyl)cyclobutanamine;hydrochloride: This compound has a trifluoromethyl group instead of a difluoromethyl group, which can result in different chemical and biological properties.
trans-2-(Chloromethyl)cyclobutanamine;hydrochloride: The presence of a chloromethyl group instead of a difluoromethyl group can also lead to variations in reactivity and applications.
Properties
Molecular Formula |
C5H10ClF2N |
---|---|
Molecular Weight |
157.59 g/mol |
IUPAC Name |
(1S,2S)-2-(difluoromethyl)cyclobutan-1-amine;hydrochloride |
InChI |
InChI=1S/C5H9F2N.ClH/c6-5(7)3-1-2-4(3)8;/h3-5H,1-2,8H2;1H/t3-,4-;/m0./s1 |
InChI Key |
RUJCHDRFTGLSJE-MMALYQPHSA-N |
Isomeric SMILES |
C1C[C@@H]([C@H]1C(F)F)N.Cl |
Canonical SMILES |
C1CC(C1C(F)F)N.Cl |
Origin of Product |
United States |
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